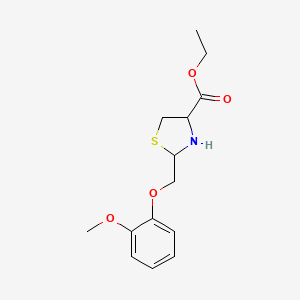
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine is a heterocyclic compound that contains a thiazole ring fused with a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine typically involves the reaction of a thiazole derivative with a germanium-containing reagent. One common method includes the use of germanium tetrachloride (GeCl4) as a starting material. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The thiazole derivative is reacted with GeCl4 in the presence of a base such as triethylamine, followed by acetylation using acetic anhydride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Halogenated thiazagermolidine derivatives, substituted phenyl derivatives
Scientific Research Applications
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties. The compound’s unique structure allows it to interact with biological targets in novel ways.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring and germanium atom play crucial roles in the compound’s ability to interact with these targets, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazolidine: Similar structure but lacks the germanium atom.
2-Methyl-2-phenyl-1,3,2-thiazagermolidine: Similar structure but lacks the acetyl group.
3-Acetyl-2-phenyl-1,3,2-thiazagermolidine: Similar structure but lacks the methyl group.
Uniqueness
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine is unique due to the presence of both the acetyl group and the germanium atom, which confer distinct chemical and biological properties. The germanium atom enhances the compound’s ability to form stable complexes with metals, while the acetyl group influences its reactivity and interaction with biological targets.
Properties
CAS No. |
120626-87-1 |
|---|---|
Molecular Formula |
C11H15GeNOS |
Molecular Weight |
281.94 g/mol |
IUPAC Name |
1-(2-methyl-2-phenyl-1,3,2-thiazagermolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H15GeNOS/c1-10(14)13-8-9-15-12(13,2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
YGYVLVTWDMNFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCS[Ge]1(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




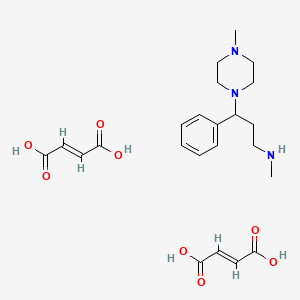
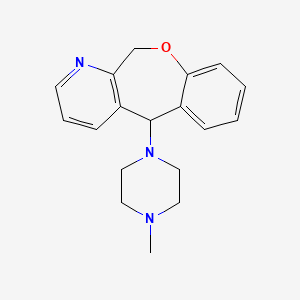

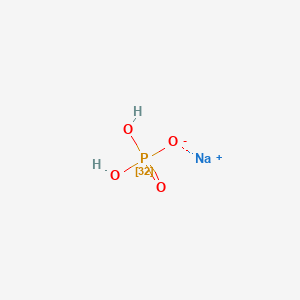
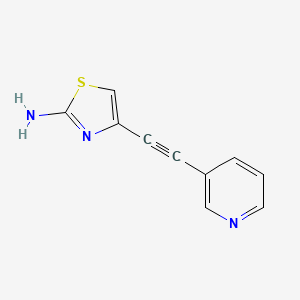
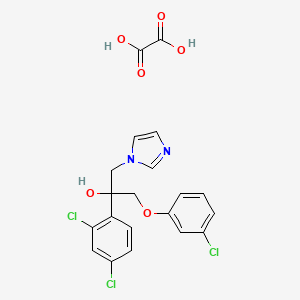
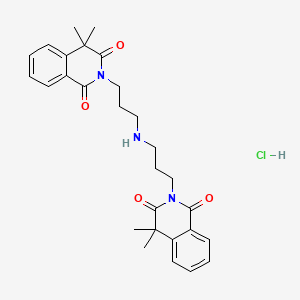
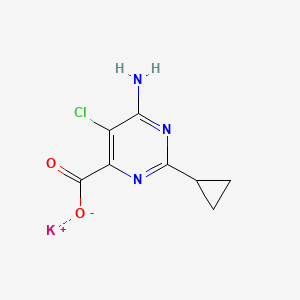
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
